RNA Polymerase I/II Competitive Inhibition
Thio-ITP exhibits competitive inhibition of human RNA polymerase I and II with Ki values of 40.9±11.0 μM and 38.0±6.47 μM, respectively, whereas natural substrate GTP supports RNA synthesis [1]. In contrast, inosine triphosphate (ITP) can replace GTP in RNA synthesis to a certain extent, and 6-azauridine triphosphate can replace UTP [2].
| Evidence Dimension | RNA polymerase I inhibition (Ki) |
|---|---|
| Target Compound Data | Ki = 40.9±11.0 μM |
| Comparator Or Baseline | GTP (natural substrate, no inhibition at physiological concentrations) |
| Quantified Difference | Thio-ITP inhibits with defined Ki; GTP does not inhibit |
| Conditions | Human lymphoma P3HR-1 cells, partially purified RNA polymerases I and II |
Why This Matters
This defined inhibitory potency enables precise modulation of RNA polymerase activity in transcription studies.
- [1] Kawahata RT, Chuang LF, Holmberg CA, Osburn BI, Chuang RY. Inhibition of human lymphoma DNA-dependent RNA polymerase activity by 6-mercaptopurine ribonucleoside triphosphate. Cancer Res. 1983 Aug;43(8):3655-9. View Source
- [2] Ishihama A, et al. A Possible Recognition of Ribonucleotides by DNA Dependent RNA Polymerase of E. coli. J Biochem. 1971;70(1):9-20. View Source
